N-(3,4-dichlorophenyl)hexadecanamide

Description

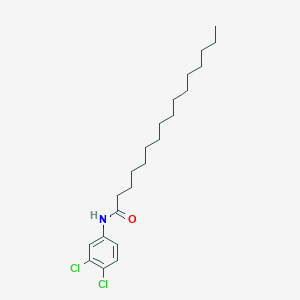

N-(3,4-Dichlorophenyl)hexadecanamide is a synthetic amide derivative characterized by a 3,4-dichlorophenyl group attached to a hexadecanamide chain (C₁₆H₃₃CONH-). The compound’s structure combines lipophilicity from the long aliphatic chain with the electron-withdrawing effects of the dichlorophenyl moiety, which may influence its physicochemical properties and biological interactions.

Properties

CAS No. |

72298-81-8 |

|---|---|

Molecular Formula |

C22H35Cl2NO |

Molecular Weight |

400.4 g/mol |

IUPAC Name |

N-(3,4-dichlorophenyl)hexadecanamide |

InChI |

InChI=1S/C22H35Cl2NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(26)25-19-16-17-20(23)21(24)18-19/h16-18H,2-15H2,1H3,(H,25,26) |

InChI Key |

RXUZBXOTBIUGRU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Direct Amidation via Carboxylic Acid Activation

The most widely documented laboratory method involves reacting 3,4-dichloroaniline with hexadecanoic acid in the presence of coupling agents. A typical procedure uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid moiety, facilitating nucleophilic attack by the aniline group. The reaction is conducted in anhydrous dichloromethane or dimethylformamide (DMF) under nitrogen atmosphere to prevent hydrolysis.

Key parameters:

Table 1: Representative Laboratory Reaction Conditions

| Parameter | Value/Range |

|---|---|

| Solvent | Dichloromethane/DMF |

| Coupling Agent | EDC/NHS |

| Reaction Time | 24–48 hours |

| Purification Method | Column Chromatography |

| Final Purity (HPLC) | ≥98% |

Alternative Acylation Routes

In cases where coupling agents are unavailable, Schotten-Baumann conditions (acyl chloride formation) may be employed. Hexadecanoic acid is first converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂], followed by reaction with 3,4-dichloroaniline in the presence of a base such as triethylamine. This method avoids moisture-sensitive reagents but requires stringent temperature control to prevent side reactions.

Critical considerations:

-

Acyl chlorides are highly reactive; excess reagent must be quenched with aqueous sodium bicarbonate.

Industrial Production Protocols

Continuous-Flow Reactor Systems

Industrial synthesis prioritizes scalability and cost efficiency. Continuous-flow reactors enable precise control over reaction parameters, reducing byproduct formation. A patented process employs a tubular reactor with the following conditions:

Table 2: Industrial vs. Laboratory Method Comparison

| Parameter | Laboratory | Industrial |

|---|---|---|

| Reaction Time | 24–48 hours | 30–45 minutes |

| Catalyst | EDC/NHS | Enzymatic |

| Solvent Volume | High | Minimal |

| Annual Output | Grams | Metric Tons |

Purification and Quality Control

Industrial processes use crystallization rather than chromatography for cost reasons. The crude product is dissolved in hot ethanol and cooled to 4°C, yielding crystals with 95–97% purity. Further recrystallization from acetone/water mixtures achieves >99% purity, as verified by GC-MS and NMR.

| Hazard Category | Precautionary Code |

|---|---|

| Skin Irritation | P305 + P351 + P338 |

| Environmental Toxicity | P273 |

| Fire Risk | P210 + P370 + P378 |

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)hexadecanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The dichlorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Halogenation or nitration reactions can be carried out using reagents like chlorine (Cl2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(3,4-dichlorophenyl)hexadecanamide has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of other complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)hexadecanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural and functional attributes of N-(3,4-dichlorophenyl)hexadecanamide with related compounds:

Key Findings

Lipophilicity and Bioavailability

- The hexadecanamide chain in this compound significantly increases lipophilicity compared to shorter-chain analogs like propanil (logP ~5.2 vs. ~3.1).

- In contrast, the acrylamide derivative (compound 1f in ) balances lipophilicity and polarity, enabling antitumor activity against gastric cancer cells (IC₅₀ = 8.2 μM for AGS cells) .

Biological Activity

N-(3,4-dichlorophenyl)hexadecanamide, also known by its CAS number 72298-81-8, is a compound that has garnered attention in various scientific fields due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and research findings.

| Property | Value |

|---|---|

| CAS No. | 72298-81-8 |

| Molecular Formula | C22H35Cl2NO |

| Molecular Weight | 400.4 g/mol |

| IUPAC Name | This compound |

| InChI Key | RXUZBXOTBIUGRU-UHFFFAOYSA-N |

Synthesis Methods

The synthesis of this compound typically involves the reaction of 3,4-dichloroaniline with hexadecanoic acid or its derivatives, often utilizing dicyclohexylcarbodiimide (DCC) as a coupling agent. This method allows for the formation of the amide bond under controlled conditions, resulting in a compound that exhibits unique biological properties.

The biological activity of this compound is attributed to its interaction with various biomolecules. Preliminary studies suggest that it may modulate the activity of specific receptors or enzymes, leading to diverse biological effects. However, detailed investigations are needed to elucidate the precise molecular targets and pathways involved.

Therapeutic Potential

Research indicates that this compound may have potential therapeutic applications. It has been investigated for its anti-inflammatory and analgesic properties similar to those observed in palmitoylethanolamide analogs. For instance, studies have shown that related compounds can reduce nociception in animal models, suggesting a possible role in pain management .

Case Studies and Research Findings

Future Directions

Further research is necessary to fully characterize the biological activities of this compound. Key areas for future investigation include:

- In Vivo Studies : Conducting comprehensive in vivo studies to evaluate therapeutic efficacy and safety profiles.

- Structure-Activity Relationship (SAR) : Exploring SAR to identify modifications that enhance biological activity and reduce toxicity.

- Mechanistic Studies : Detailed mechanistic studies to clarify interaction pathways with biomolecules.

Q & A

Basic Research Questions

Q. What methods are commonly employed for the synthesis of N-(3,4-dichlorophenyl)hexadecanamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling 3,4-dichloroaniline with hexadecanoic acid derivatives. Key steps include activating the carboxylic acid (e.g., using HATU or DCC as coupling agents) and controlling reaction temperature to minimize side reactions. Solvent choice (e.g., DMF or chloroform) and catalyst loading significantly impact yield. Intermediate purification via column chromatography or recrystallization is critical . Optimization strategies include DoE (Design of Experiments) to balance stoichiometry, solvent polarity, and reaction time.

Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?

- Methodological Answer : Structural confirmation requires multimodal spectroscopy:

- ¹H/¹³C NMR : Assign peaks using δ values (e.g., aromatic protons at 6.8–7.5 ppm, amide NH at ~8.5 ppm) and coupling constants to verify substituent positions .

- X-ray Crystallography : For unambiguous conformation analysis, SHELX programs (e.g., SHELXL) refine crystal structures, leveraging high-resolution data to resolve bond angles and torsional strain .

- IR Spectroscopy : Confirm amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Q. What are the critical physicochemical properties of this compound that influence experimental design?

- Methodological Answer : Key properties include:

- LogP : ~5–7 (predicted via XLogP3), indicating high lipophilicity, which guides solvent selection for bioavailability studies .

- Melting Point : ~120–125°C (analogous to dichlorophenyl acetamides), requiring controlled heating during synthesis .

- Stability : Susceptibility to hydrolysis under acidic/basic conditions necessitates pH-adjusted storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data during structural elucidation of this compound derivatives?

- Methodological Answer : Discrepancies in chemical shifts may arise from solvent effects, tautomerism, or impurities. Strategies include:

- Variable Temperature NMR : Identify dynamic processes (e.g., rotameric equilibria) by observing peak splitting at low temperatures .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously .

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., N-(3,4-dichlorophenyl)acetamide) to validate assignments .

Q. What experimental designs are suitable for studying the interaction of this compound with biological targets (e.g., receptors or enzymes)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) and kinetics (kon/koff) in real time .

- Molecular Docking : Use software like AutoDock to predict binding modes, focusing on the dichlorophenyl moiety’s hydrophobic interactions and the amide’s hydrogen-bonding potential .

- In Vitro Assays : Measure inhibition constants (Ki) using competitive binding assays with radiolabeled ligands (e.g., opioid receptor studies for analogs) .

Q. How can reaction kinetics and mechanisms be analyzed during the synthesis or degradation of this compound?

- Methodological Answer :

- Pseudo-First-Order Kinetics : Monitor reaction progress via HPLC or UV-Vis spectroscopy under excess reagent conditions to determine rate constants .

- Isolation of Intermediates : Use quenching techniques (e.g., flash freezing) to trap intermediates for MS or NMR analysis .

- Computational Modeling : Apply DFT calculations (Gaussian, ORCA) to map energy profiles and identify transition states .

Q. What strategies address discrepancies in pharmacological data across studies on this compound analogs?

- Methodological Answer :

- Standardization : Use uniform assay conditions (e.g., cell lines, buffer pH) to minimize variability .

- Meta-Analysis : Pool data from multiple studies to identify trends, adjusting for confounding factors (e.g., enantiomeric purity) .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., alkyl chain length) to isolate contributions to activity .

Q. How can synthetic routes for this compound be optimized to improve yield and scalability?

- Methodological Answer :

- Catalyst Screening : Test palladium or copper catalysts for coupling efficiency in amide bond formation .

- Flow Chemistry : Enhance heat/mass transfer for exothermic reactions, reducing side products .

- Green Chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.